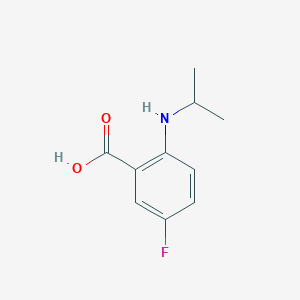

5-Fluoro-2-(isopropylamino)benzoic acid

Description

5-Fluoro-2-(isopropylamino)benzoic acid is a fluorinated benzoic acid derivative characterized by a fluorine atom at the 5-position and an isopropylamino group at the 2-position of the benzene ring. This compound combines the carboxylic acid functionality with fluorine’s electronegativity and the steric bulk of the isopropylamino group, making it structurally distinct from simpler benzoic acid derivatives.

Properties

Molecular Formula |

C10H12FNO2 |

|---|---|

Molecular Weight |

197.21 g/mol |

IUPAC Name |

5-fluoro-2-(propan-2-ylamino)benzoic acid |

InChI |

InChI=1S/C10H12FNO2/c1-6(2)12-9-4-3-7(11)5-8(9)10(13)14/h3-6,12H,1-2H3,(H,13,14) |

InChI Key |

MFYWXYJUQXXSCM-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)NC1=C(C=C(C=C1)F)C(=O)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Fluoro-2-(isopropylamino)benzoic acid typically involves the introduction of the fluorine atom and the isopropylamino group onto the benzoic acid ring. One common method is the nucleophilic substitution reaction, where a fluorine atom is introduced to the benzoic acid derivative. The isopropylamino group can be introduced through an amination reaction using isopropylamine as the reagent.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification through recrystallization or chromatography to obtain the desired product.

Chemical Reactions Analysis

Types of Reactions

5-Fluoro-2-(isopropylamino)benzoic acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups on the benzoic acid ring.

Substitution: The fluorine atom or the isopropylamino group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

Substitution: Nucleophilic substitution reactions may involve reagents like sodium fluoride (NaF) or potassium fluoride (KF).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Scientific Research Applications

5-Fluoro-2-(isopropylamino)benzoic acid has several scientific research applications, including:

Chemistry: Used as a building block in the synthesis of more complex organic molecules.

Biology: Investigated for its potential biological activity and interactions with biological targets.

Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.

Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 5-Fluoro-2-(isopropylamino)benzoic acid involves its interaction with specific molecular targets and pathways. The fluorine atom and the isopropylamino group may play a role in modulating the compound’s activity and binding affinity to biological targets. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 5-fluoro-2-(isopropylamino)benzoic acid and related compounds:

| Compound Name | Substituents (Position) | Molecular Weight | Key Functional Groups | Acidity (Estimated pKa) | Solubility | Potential Applications |

|---|---|---|---|---|---|---|

| This compound | 5-F, 2-(isopropylamino) | ~196.23* | Carboxylic acid, amine | COOH: ~4–5; NH: ~9–10 | Moderate in polar solvents (e.g., DMSO) | Drug intermediates, agrochemicals |

| 5-Fluoro-2-hydroxybenzoic acid | 5-F, 2-OH | 156.11 | Carboxylic acid, phenol | COOH: ~2.5; OH: ~8–10 | High in basic aqueous solutions | Preservatives, biochemical research |

| 5-Fluoro-2-(trifluoromethyl)benzoic acid | 5-F, 2-CF₃ | 208.11 | Carboxylic acid, trifluoromethyl | COOH: ~1–2 | Low in water; high in organic solvents | Agrochemical intermediates |

| 3-Fluoro-5-isopropylbenzoic acid | 3-F, 5-isopropyl | 182.19 | Carboxylic acid, alkyl | COOH: ~4–5 | Moderate in organic solvents | Synthetic chemistry building blocks |

| 5-Fluoro-2-(morpholine-4-sulfonyl)benzoic acid | 5-F, 2-(morpholine-sulfonamide) | 304.30 | Carboxylic acid, sulfonamide | COOH: ~2–3 | High in polar aprotic solvents | Drug discovery (enzyme inhibition) |

*Calculated based on molecular formula C₁₀H₁₁FNO₂.

Key Observations:

Acidity: The carboxylic acid group’s pKa varies significantly with substituents. Electron-withdrawing groups (e.g., CF₃ in 5-fluoro-2-(trifluoromethyl)benzoic acid) lower the pKa (<2), enhancing acidity, whereas electron-donating groups (e.g., isopropylamino in the target compound) result in milder acidity (pKa ~4–5) . The amino group’s basicity (pKa ~9–10) may enable pH-dependent solubility, favoring ionized forms in acidic environments.

Solubility: Fluorine improves lipophilicity, but bulky substituents like isopropylamino reduce membrane permeability compared to smaller groups (e.g., OH or CF₃) . Sulfonamide derivatives (e.g., 5-fluoro-2-(morpholine-4-sulfonyl)benzoic acid) exhibit higher polarity, favoring solubility in polar solvents .

Toxicity and Bioactivity: Quantitative structure-toxicity relationship (QSTR) models for benzoic acid derivatives suggest that substituents like fluorine and alkyl/amino groups influence acute toxicity (LD₅₀). However, specific data for the target compound are lacking . The isopropylamino group may confer affinity for biological targets (e.g., enzymes or receptors), analogous to amino-containing drugs like β-blockers .

Extraction and Stability: Benzoic acid derivatives with higher distribution coefficients (e.g., trifluoromethyl-substituted analogs) are extracted more efficiently in emulsion liquid membranes due to enhanced lipophilicity. The target compound’s extraction rate may be slower owing to its polar amino group .

Biological Activity

5-Fluoro-2-(isopropylamino)benzoic acid is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in anticancer and antimicrobial applications. This article provides a comprehensive overview of the biological activity associated with this compound, including detailed research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is characterized by the following structural features:

- Fluorine Atom : Enhances lipophilicity and may influence biological interactions.

- Isopropylamino Group : Potentially increases binding affinity to biological targets.

Anticancer Activity

Research indicates that this compound exhibits significant anticancer properties. A study demonstrated its effectiveness against L1210 mouse leukemia cells, where it showed potent inhibition of cell proliferation with IC50 values in the nanomolar range. The mechanism of action involves the intracellular release of active metabolites that inhibit DNA synthesis, leading to cell cycle arrest and apoptosis .

Antimicrobial Properties

The compound has also been investigated for its antimicrobial activity. Preliminary studies suggest that it can inhibit various bacterial strains, although specific data on its spectrum of activity remains limited. Further research is required to elucidate its full potential in this area.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets, such as enzymes involved in nucleotide metabolism. The presence of the fluorine atom may enhance its binding affinity and metabolic stability, making it a promising candidate for drug development .

Case Studies and Research Findings

-

L1210 Cell Proliferation Inhibition :

- Study : Evaluated the growth inhibitory activity against L1210 mouse leukemia cells.

- Findings : All tested compounds exhibited potent inhibition with IC50 values indicating strong antiproliferative effects.

- Mechanism : Growth inhibition reversed by thymidine addition suggests a nucleoside synthesis pathway involvement .

-

Antimicrobial Evaluation :

- Study : Investigated antimicrobial efficacy against various pathogens.

- Findings : Showed promising activity but requires further validation through broader spectrum testing.

Data Tables

| Activity Type | IC50 (nM) | Remarks |

|---|---|---|

| Anticancer (L1210) | < 100 | Potent inhibition observed |

| Antimicrobial | TBD | Requires further investigation |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.